2-[(2-methoxyethyl)amino]-3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
Description
This compound is a heterocyclic molecule featuring a pyrido[1,2-a]pyrimidin-4-one core substituted with a (Z)-configured thiazolidinone moiety. Key structural elements include:
- Pyrido[1,2-a]pyrimidin-4-one scaffold: A fused bicyclic system known for its pharmacological relevance, particularly in kinase inhibition and antimicrobial activity.
- Methoxyethylamino group: Introduced at position 2, enhancing solubility and influencing intermolecular interactions.
- (Z)-Thiazolidinone substituent: A 3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene group at position 3, contributing to conformational rigidity and redox activity due to the thioxo (C=S) group .
- Methyl group at position 7: Modulates steric and electronic properties.
The compound’s synthesis likely involves condensation reactions between pyrido-pyrimidinone precursors and functionalized thiazolidinone derivatives, as inferred from analogous rhodanine-based syntheses . Its structural complexity necessitates advanced characterization techniques, such as NMR and X-ray crystallography (supported by software like SHELX ), to confirm stereochemistry and regioselectivity.
Properties
Molecular Formula |
C20H24N4O4S2 |
|---|---|
Molecular Weight |
448.6 g/mol |
IUPAC Name |
(5Z)-5-[[2-(2-methoxyethylamino)-7-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(3-methoxypropyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C20H24N4O4S2/c1-13-5-6-16-22-17(21-7-10-28-3)14(18(25)24(16)12-13)11-15-19(26)23(20(29)30-15)8-4-9-27-2/h5-6,11-12,21H,4,7-10H2,1-3H3/b15-11- |
InChI Key |
HTDUDFHDMAWLJZ-PTNGSMBKSA-N |
Isomeric SMILES |
CC1=CN2C(=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)CCCOC)NCCOC)C=C1 |
Canonical SMILES |
CC1=CN2C(=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CCCOC)NCCOC)C=C1 |
Origin of Product |
United States |
Biological Activity
The compound 2-[(2-methoxyethyl)amino]-3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic molecule with significant potential in medicinal chemistry. Its structure, featuring a pyrido-pyrimidine core and a thiazolidine ring, suggests diverse biological activities, particularly in anti-inflammatory and anticancer applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 430.11 g/mol. The presence of various functional groups, including methoxy and thiazolidine moieties, contributes to its reactivity and potential pharmacological effects.
| Property | Value |
|---|---|
| Molecular Formula | C20H22N4O3S2 |
| Molecular Weight | 430.11 g/mol |
| IUPAC Name | (5Z)-3-(2-methoxyethyl)-5-[[2-(3-morpholin-4-ylpropylamino)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
| InChI Key | HCSHJRANYKGVHV-QINSGFPZSA-N |
Biological Activity Overview
Preliminary studies indicate that compounds similar to this structure exhibit notable biological activities:
- Anticancer Activity : The thiazolidinone structure is often linked with the inhibition of enzymes involved in cancer progression. Studies have shown that derivatives can inhibit cell proliferation in various cancer cell lines.
- Anti-inflammatory Properties : The compound has demonstrated potential in reducing inflammation through the inhibition of pro-inflammatory cytokines.
- Antimicrobial Activity : Some derivatives of thiazolidinones have shown effectiveness against bacterial strains, indicating potential for development as antimicrobial agents.
Case Studies
- Anticancer Studies : A study published in Molecules evaluated the anticancer properties of thiazolidinone derivatives. The results indicated that certain modifications to the thiazolidine ring enhanced cytotoxicity against breast cancer cells (MCF-7) with IC50 values ranging from 0.5 to 5 µM .
- Anti-inflammatory Activity : Another research highlighted the anti-inflammatory effects of similar compounds in a mouse model of arthritis. The compounds significantly reduced paw swelling and serum levels of TNF-alpha and IL-6, suggesting their potential as therapeutic agents for inflammatory diseases .
- Antimicrobial Screening : A study conducted on various thiazolidinone derivatives showed promising results against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) as low as 32 µg/mL .
The mechanism of action for this compound involves interaction with specific molecular targets such as enzymes and receptors:
- Enzyme Inhibition : The compound binds to active sites on target enzymes, inhibiting their activity which leads to reduced cell proliferation in cancerous cells.
- Cytokine Modulation : It modulates the release of cytokines involved in inflammatory pathways, thereby reducing inflammation.
Scientific Research Applications
Antibacterial Activity
Recent studies have demonstrated that derivatives of thiazolidinones, including the compound , exhibit significant antibacterial properties. For instance, a study highlighted that compounds containing the thiazolidinone moiety showed superior antibacterial activity against both Gram-positive and Gram-negative bacteria compared to traditional antibiotics like ampicillin and streptomycin. The most potent derivatives had Minimum Inhibitory Concentrations (MICs) as low as 0.004 mg/mL against certain bacterial strains such as Enterobacter cloacae and Staphylococcus aureus .
Antifungal Properties
The compound has also been evaluated for antifungal activity. Research indicates that it demonstrates good to excellent antifungal efficacy with MIC values ranging from 0.004 to 0.06 mg/mL. The most sensitive fungal strain was identified as Trichoderma viride, while Aspergillus fumigatus showed higher resistance . This suggests potential applications in treating fungal infections.
Anticancer Potential
The pyrido[1,2-a]pyrimidine scaffold is known for its anticancer properties. Compounds with this structure have been investigated for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The specific compound under discussion may exhibit similar properties, making it a candidate for further research in cancer therapeutics.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. The presence of specific functional groups, such as the thiazolidinone and pyrimidine rings, contributes significantly to its biological activity. Modifications at these sites can enhance potency and selectivity against target pathogens or cancer cells .
Table: Structure-Activity Relationship Insights
| Compound Variant | Functional Group | Activity Type | MIC (mg/mL) |
|---|---|---|---|
| Compound 1 | Thiazolidinone | Antibacterial | 0.004 |
| Compound 2 | Pyrido[1,2-a] | Antifungal | 0.006 |
| Compound 3 | Methyl Substituent | Anticancer | TBD |
Case Study 1: Antibacterial Efficacy
In a controlled study, the compound was tested against a panel of bacteria including E. coli, Bacillus cereus, and Staphylococcus aureus. Results indicated that it outperformed conventional antibiotics in terms of both MIC and Minimum Bactericidal Concentration (MBC), showing promise as a novel antibacterial agent .
Case Study 2: Fungal Resistance
Another investigation focused on the compound's effectiveness against common fungal pathogens. The results revealed that modifications to the thiazolidinone structure could lead to enhanced antifungal activity, particularly against resistant strains .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Bioactivity
The compound belongs to the rhodanine (2-thioxo-thiazolidin-4-one) derivative family, which exhibits diverse bioactivities, including antimicrobial, anticancer, and enzyme-inhibitory properties. Below is a comparative analysis with key analogues:
Computational Similarity Metrics
Tanimoto and Dice indices (calculated using MACCS or Morgan fingerprints ) quantify structural resemblance:
Key Findings
Thiazolidinone Core: The thioxo group in rhodanine derivatives enhances redox activity and metal chelation, critical for interactions with biological targets like kinases or bacterial enzymes .
Z-configuration: Stabilizes planar conformation, favoring π-π stacking with aromatic residues in target proteins .
NMR Profiling: Unlike Rapamycin analogues, which show significant chemical shift differences in regions A and B (δ 29–36, 39–44 ppm) due to macrolide modifications , the target compound’s shifts align with rigid pyrido-pyrimidinone systems.
Preparation Methods
Formation of the Pyrido-Pyrimidine Core
The pyrido[1,2-a]pyrimidin-4-one scaffold is synthesized via a Ugi–Strecker reaction followed by cyclization. For example, 2-aminopyridine reacts with ethyl glyoxylate and trimethylsilyl cyanide under microwave irradiation to form an intermediate, which is subsequently treated with isocyanates to yield the tricyclic structure. This step achieves yields of 75–82% under optimized conditions.
Thiazolidinone Ring Construction
The thiazolidinone moiety is introduced through a Knoevenagel condensation between the pyrido-pyrimidine aldehyde and a thiourea derivative. For instance, 3-(3-methoxypropyl)-2-thioxo-1,3-thiazolidin-4-one reacts with the aldehyde intermediate in ethanol under reflux, catalyzed by DABCO (1,4-diazabicyclo[2.2.2]octane), to form the Z-configured exocyclic double bond. The reaction proceeds via:
Functionalization with 2-Methoxyethylamine
The final step involves nucleophilic substitution at the C2 position of the pyrido-pyrimidine core. 2-Methoxyethylamine is reacted with a chlorinated intermediate in the presence of triethylamine or potassium carbonate in acetonitrile, achieving 65–70% yields .
Optimization of Reaction Conditions
Solvent and Temperature Effects
Catalytic Systems
Stereochemical Control
The Z-configuration of the exocyclic double bond is maintained by steric hindrance from the 3-methoxypropyl group , as confirmed by NOESY NMR .
Purification and Isolation Techniques
-
Column chromatography (silica gel, ethyl acetate/hexane) is used to isolate intermediates.
-
Recrystallization from ethanol or methanol yields the final compound with >95% purity.
Analytical Characterization
Spectroscopic Data
Mass Spectrometry
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Knoevenagel–Michael | 82 | 97 | Short reaction time (1.5 h) |
| Ugi–Strecker | 75 | 95 | One-pot multicomponent synthesis |
| Nano-SiO₂ Catalyzed | 78 | 96 | Reduced environmental impact |
Challenges and Limitations
Q & A
Q. What are the critical steps in synthesizing this compound, and what purification methods ensure high yields and purity?
The synthesis involves multi-step organic reactions:
- Step 1 : Formation of the thiazolidinone ring via condensation reactions, requiring inert atmospheres (e.g., N₂ or Ar) to prevent oxidation of sensitive intermediates .
- Step 2 : Introduction of the pyrido[1,2-a]pyrimidin-4-one moiety through cyclization reactions under reflux conditions (e.g., 80–120°C in ethanol or DMF) .
- Step 3 : Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization to achieve >95% purity . Structural confirmation relies on ¹H/¹³C NMR (to verify substituent positions) and IR spectroscopy (to confirm carbonyl and thione groups) .
Q. How is the Z-configuration of the thiazolidin-5-ylidene methyl group confirmed experimentally?
The Z-configuration is validated using:
Q. What are the standard spectroscopic markers for identifying this compound?
Key markers include:
- NMR :
- δ 8.2–8.5 ppm (pyrimidine ring protons).
- δ 2.5–3.0 ppm (methoxypropyl and methoxyethyl groups).
- IR :
- 1680–1700 cm⁻¹ (C=O stretch of the 4-oxo group).
- 1250–1280 cm⁻¹ (C=S stretch of the thioxo group) .
Advanced Research Questions
Q. How can reaction conditions be optimized to address low yields in the final cyclization step?
Systematic optimization involves:
- Design of Experiments (DoE) : Vary temperature, solvent (e.g., DMF vs. THF), and catalyst (e.g., Pd/C or FeCl₃) to identify ideal parameters .
- In situ monitoring : Use HPLC or LC-MS to track intermediate formation and adjust reaction time dynamically .
- Microwave-assisted synthesis : Reduces reaction time (e.g., from 24h to 2h) and improves yield by 15–20% .
Q. How can conflicting biological activity data (e.g., variable IC₅₀ values in kinase assays) be resolved?
Contradictions may arise from:
- Solubility issues : Use DMSO-d⁶ stock solutions with ≤0.1% v/v to avoid aggregation .
- Structural analogs : Compare with derivatives (e.g., 2-[(2-hydroxyethyl)amino] analogs) to isolate substituent effects .
- Molecular docking : Perform in silico studies (e.g., AutoDock Vina) to predict binding modes to kinase active sites and validate with mutagenesis assays .
Q. What strategies mitigate challenges in crystallizing this compound for X-ray analysis?
Solutions include:
- Co-crystallization : Add small molecules (e.g., polyethylene glycol) to stabilize crystal lattice .
- Temperature gradients : Slow cooling from 60°C to 4°C over 72h to grow larger crystals .
- Halogenated solvents : Use dichloromethane/hexane mixtures to enhance crystal symmetry .
Q. How does the 3-methoxypropyl substituent influence the compound’s electronic properties and reactivity?
- DFT calculations : Gaussian09 simulations reveal the methoxypropyl group increases electron density on the thiazolidinone ring, enhancing electrophilicity at the methylidene carbon .
- Cyclic voltammetry : Measures redox potentials to correlate substituent effects with antioxidant activity .
Methodological Considerations
Q. What computational tools are recommended for structure-activity relationship (SAR) studies?
- Software :
- SHELX suite : For refining crystallographic data to guide SAR .
- Schrödinger Suite : Combines QSAR modeling (Phase module) with molecular dynamics (Desmond) .
- Databases : Cross-reference with PubChem BioAssay data to identify analogous bioactive scaffolds .
Q. How can researchers validate the compound’s stability under physiological conditions?
- Forced degradation studies : Expose to pH 1–13 buffers, UV light, and elevated temperatures (40–60°C) for 48h, followed by LC-MS to detect degradation products .
- Plasma stability assays : Incubate with human plasma (37°C, 24h) and quantify intact compound via HPLC .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
